Structural Basis for Stereospecific Enzyme Binding: D-2-Methylserine Traps a Distinct Conformational State
In X-ray crystallography studies with serine palmitoyltransferase (SPT), D-2-Methylserine was shown to form a stable PLP-α-methyl-D-serine aldimine complex, which was solved at 1.70 Å resolution [1]. This structure represents the pre-racemization state of the D-serine-SPT complex. In contrast, crystals soaked with D-serine (1.65 Å resolution) showed an electron density corresponding to the PLP-L-serine aldimine, indicating that D-serine had been racemized and trapped as its L-enantiomer in the active site [1].
| Evidence Dimension | Crystal structure of enzyme-ligand complex |
|---|---|
| Target Compound Data | PLP-α-methyl-D-serine aldimine at 1.70 Å resolution |
| Comparator Or Baseline | D-Serine (1.65 Å resolution), which racemized to PLP-L-serine aldimine |
| Quantified Difference | Resolution: 1.70 Å vs 1.65 Å; Conformation: Pre-racemization state vs. racemized product state |
| Conditions | X-ray crystallography of S. multivorum serine palmitoyltransferase (SPT) soaked with ligand |
Why This Matters
This demonstrates that the α-methyl group of D-2-Methylserine prevents enzymatic racemization, making it an essential tool for trapping and studying the initial, pre-reaction complex of D-serine with PLP-dependent enzymes.
- [1] Ikushiro, H. et al. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. J. Biol. Chem. 2024, 300, 105728. View Source
